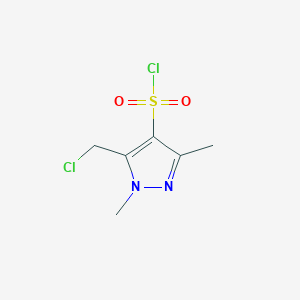
2-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction takes place, and the yield of the product. The synthesis of a compound can often be found in the experimental section of a research paper .Molecular Structure Analysis
This involves the study of the compound’s molecular structure, including its geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this purpose .Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Radiolabeled Compounds for Peripheral Benzodiazepine Receptor Study
A study by Fookes et al. (2008) synthesized and evaluated fluoroethoxy and fluoropropoxy substituted compounds for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs), distinguishing them from central benzodiazepine receptors (CBRs). The radiolabeled versions of these compounds showed potential as imaging agents for PBR expression in neurodegenerative disorders, demonstrating a high in vitro affinity and selectivity for PBRs (Fookes et al., 2008).
Cyclooxygenase-2 Inhibition
Pal et al. (2003) synthesized a series of 1,5-diarylpyrazoles with substituted benzenesulfonamide moiety showing selectivity and potency for cyclooxygenase-2 (COX-2) inhibition in vitro. This research identifies fluorine substitution on the benzenesulfonamide moiety as a key factor for achieving COX-2 selectivity, providing a new lead structure for the development of COX-2 specific inhibitors (Pal et al., 2003).
Fluorometric "Turn-off" Sensing for Metal Ions
Bozkurt and Gul (2018) introduced a non-toxic pyrazoline derivative used for selective fluorometric detection of Hg2+ ions. The compound displayed significant decrease in fluorescence intensity in the presence of Hg2+ ions without interference from other metal ions, offering a novel approach for sensitive and selective fluorometric "turn-off" sensors for metal ion detection (Bozkurt & Gul, 2018).
Ligands for Metal Coordination
Jacobs et al. (2013) reported on the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide. These compounds demonstrated interesting variations in torsion angles and hydrogen bonding patterns, suggesting their potential as ligands for metal coordination in the development of complex structures and materials (Jacobs et al., 2013).
Antidiabetic Agents
A study by Faidallah et al. (2016) prepared fluorinated pyrazoles, benzenesulfonylurea, thiourea, and their derivatives as hypoglycemic agents, showing significant antidiabetic activity. This research provides a foundation for further drug discovery studies in the search for effective antidiabetic medications (Faidallah et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-fluoro-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2S/c17-14-3-1-2-4-16(14)24(22,23)19-10-12-21-11-7-15(20-21)13-5-8-18-9-6-13/h1-9,11,19H,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRBQAYVCGDDOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)nicotinamide](/img/structure/B2755265.png)
![(E)-2-iodo-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2755266.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2755270.png)
![6-(2,6-dichlorophenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2755273.png)
![3-cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride](/img/structure/B2755275.png)






![tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate](/img/structure/B2755286.png)
![N-[(2S)-2-(4-Fluorophenyl)-2-hydroxyethyl]-N-[(3-methyloxetan-3-yl)methyl]prop-2-enamide](/img/structure/B2755287.png)